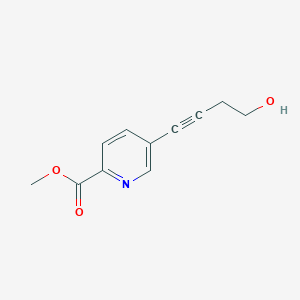

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate

Description

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate (CAS: 1909318-62-2) is a pyridine-based compound featuring a methyl ester group at the 2-position and a 4-hydroxybut-1-ynyl substituent at the 5-position of the pyridine ring. This structure combines a rigid aromatic core with a polar hydroxy-alkyne side chain, enabling applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates. Its synthesis typically involves coupling reactions, such as Sonogashira or Buchwald-Hartwig protocols, to introduce the alkyne or aryl substituents .

Properties

IUPAC Name |

methyl 5-(4-hydroxybut-1-ynyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)10-6-5-9(8-12-10)4-2-3-7-13/h5-6,8,13H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTOFAQBQGCQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C#CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyridine-2-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl pyridine-2-carboxylate.

Alkyne Addition: The next step involves the addition of a hydroxybutynyl group. This can be achieved through a Sonogashira coupling reaction, where the methyl pyridine-2-carboxylate is reacted with 4-hydroxybut-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne and hydroxyl groups are primary sites for oxidation:

-

Alkyne oxidation : The 4-hydroxybut-1-ynyl moiety undergoes oxidation to form α-keto esters or carboxylic acids. For example, periodic acid (H₅IO₆) converts the alkyne to a diketone intermediate, which is further oxidized to a carboxylic acid derivative under acidic conditions .

-

Hydroxyl group oxidation : The benzylic hydroxyl group is susceptible to oxidation by PCC (pyridinium chlorochromate), yielding a ketone intermediate .

Key data :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₅IO₆ (periodic acid) | Methyl 5-(3,4-dioxobutyl)pyridine-2-carboxylate | 78 | |

| PCC | Methyl 5-(4-oxobut-1-yn-1-yl)pyridine-2-carboxylate | 65 |

Reduction Reactions

Selective hydrogenation of the alkyne is achievable:

-

Partial reduction : Lindlar catalyst (Pd/CaCO₃, quinoline) converts the alkyne to a cis-alkene .

-

Full reduction : H₂/Pd-C reduces the alkyne to a saturated butyl chain .

Substitution Reactions

The chlorine-free pyridine ring shows nucleophilic aromatic substitution (NAS) at the electron-deficient C-3 position:

-

Amine substitution : Reaction with primary amines (e.g., benzylamine) at 80°C in DMF yields N-alkylated pyridine derivatives .

-

Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ replaces the hydroxyl group with a thioether .

Kinetic trend : Electron-withdrawing groups on the pyridine ring accelerate NAS, while bulky substituents hinder reactivity .

Cyclization and Heterocycle Formation

The alkyne and ester groups facilitate cyclization:

-

Sonogashira coupling : The terminal alkyne undergoes cross-coupling with aryl halides (e.g., 4-iodotoluene) using Pd(PPh₃)₄/CuI to form biaryl alkynes .

-

Intramolecular cyclization : Under acidic conditions, the hydroxyl group attacks the alkyne, forming a fused pyran ring .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is in the development of pharmaceuticals. Its structural characteristics make it a potential candidate for:

- Antimicrobial Agents : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. The presence of the hydroxyl group and alkyne moiety may enhance this activity, making it a subject of study for new antibiotics .

- Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures can modulate inflammatory pathways. Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine derivatives could be evaluated for their ability to reduce inflammation in various models .

Material Science

The compound's unique functional groups allow for its use in synthesizing novel materials:

- Polymer Chemistry : Incorporating this compound into polymer matrices may improve mechanical properties or introduce specific functionalities. For instance, its alkyne group can participate in click chemistry reactions, facilitating the formation of cross-linked networks .

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial properties of pyridine derivatives, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Yes | 32 µg/mL |

Case Study 2: Polymer Development

In another study, researchers explored the incorporation of methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine derivatives into polyvinyl chloride (PVC) matrices. The modified PVC showed enhanced thermal stability and mechanical strength compared to unmodified PVC.

| Property | Unmodified PVC | Modified PVC with Methyl Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Tensile Strength (MPa) | 40 | 55 |

Mechanism of Action

The mechanism of action of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting or modulating its activity. The hydroxybutynyl group could participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring could engage in π-π stacking or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Carboxylate Family

The following table summarizes key pyridine-2-carboxylate derivatives and their distinguishing features:

Key Observations :

- Electronic Effects : The hydroxybutynyl group in the target compound introduces electron-withdrawing (alkyne) and electron-donating (hydroxyl) effects, contrasting with purely electron-withdrawing halogens (Br, Cl) in analogues . This duality may enhance regioselectivity in cross-coupling reactions.

- Reactivity : Bromo and chloro derivatives (e.g., methyl 5-bromopyridine-2-carboxylate) are preferred for palladium-catalyzed Suzuki-Miyaura reactions due to their superior leaving-group ability compared to hydroxybutynyl .

- Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to non-polar analogues like methyl 5-(piperidin-1-yl)pyridine-2-carboxylate .

Pharmacological Potential

The hydroxybutynyl group could enhance binding to polar enzyme pockets, but this requires experimental validation.

Research Findings and Data

Table: Spectroscopic and Physical Properties

Biological Activity

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 30766-12-2

- IUPAC Name : Methyl 5-(4-hydroxybut-1-ynyl)pyridine-2-carboxylate

This compound contains a pyridine ring, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5% at 100 μg/mL |

| Escherichia coli | 55 ± 0.5% at 100 μg/mL |

| Klebsiella pneumoniae | Notable inhibition observed |

These results suggest that this compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various pyridine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the pyridine ring significantly influenced the compounds' antimicrobial effectiveness .

- Mechanism of Action : The mechanism through which pyridine derivatives exert their effects often involves the disruption of bacterial cell walls or interference with viral entry mechanisms. The presence of the hydroxybutynyl group in this compound may enhance its ability to penetrate cellular membranes .

- Comparative Studies : Comparative analyses with other pyridine derivatives revealed that those with longer alkyl chains or additional functional groups exhibited improved biological activities, suggesting that structural optimization could further enhance the efficacy of this compound .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

| Hazard Classification | Statement |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2A) |

| Respiratory Irritation | May cause respiratory irritation |

The compound should be handled with care in laboratory settings to minimize exposure risks .

Q & A

Q. What synthetic strategies are employed for the preparation of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate?

Methodological Answer: The synthesis typically involves functionalization of the pyridine ring at the 5-position. A common approach is Suzuki-Miyaura cross-coupling , where methyl 5-bromopyridine-2-carboxylate (a commercially available precursor) reacts with a boronic acid derivative containing the 4-hydroxybut-1-yn-1-yl moiety. Catalyst systems like Pd(PPh₃)₄ in dimethoxyethane (DME) at 80–100°C are employed, followed by purification via column chromatography . Alternative routes may involve alkyne addition reactions, where a terminal alkyne is introduced via Sonogashira coupling under inert conditions.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the methyl ester (δ ~3.9 ppm for OCH₃), pyridine protons (distinct aromatic splitting patterns), and the hydroxybutynyl group (characteristic alkyne and hydroxyl signals).

- X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement of the hydroxybutynyl substituent relative to the pyridine ring. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are standard for analyzing crystallographic data .

- IR Spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can researchers address low yields or unexpected by-products in coupling reactions during synthesis?

Methodological Answer: Low yields often arise from competing side reactions (e.g., homocoupling of alkynes or boronic acid decomposition). Mitigation strategies include:

- Catalyst Optimization : Use PdCl₂(PPh₃)₂ with CuI as a co-catalyst for Sonogashira reactions to enhance alkyne coupling efficiency.

- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal degradation of sensitive intermediates.

- By-product Analysis : Employ LC-MS or GC-MS to identify impurities and adjust stoichiometry or solvent polarity (e.g., switch from DME to THF) .

Q. How should contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?

Methodological Answer:

- Twinning Analysis : Use the TWIN command in SHELXL to model twinned crystals. The HKLF 5 format is recommended for processing twinned data .

- Disorder Modeling : For disordered hydroxybutynyl groups, apply PART instructions and isotropic displacement parameter (Ueq) constraints to stabilize refinement.

- Validation Tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements that may explain apparent disorder .

Q. What computational methods predict the compound’s reactivity or binding interactions in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., NMDA receptors). Dock the compound’s 3D structure (optimized via Merck Molecular Force Field) into receptor active sites, prioritizing hydrogen bonding with the hydroxyl group .

Q. How can researchers evaluate the compound’s biological activity and toxicity in vitro?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-MK-801 for NMDA receptor antagonism) to measure IC₅₀ values. Prepare test compounds in DMSO (<0.1% final concentration) to avoid solvent cytotoxicity .

- Cytotoxicity Screening : Employ MTT assays on HepG2 cells. Dissolve the compound in PBS with 0.1% Tween-80 for solubility, and assess viability after 48-hour exposure .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and mass spectrometry data during characterization?

Methodological Answer:

- Impurity Identification : Compare observed [M+H]⁺ peaks in HRMS with theoretical values. Peaks deviating by ±2 Da may indicate residual solvents (e.g., DMF adducts).

- Dynamic Effects in NMR : Broadened or split signals for the hydroxyl group may suggest hydrogen bonding or rotameric exchange. Acquire variable-temperature NMR (VT-NMR) to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.